molecular formula C42H84O2 B14613904 Hexacosyl hexadecanoate CAS No. 60007-87-6

Hexacosyl hexadecanoate

Cat. No.: B14613904
CAS No.: 60007-87-6
M. Wt: 621.1 g/mol
InChI Key: BAIZLGVGMIENLK-UHFFFAOYSA-N
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Description

Hexacosyl hexadecanoate, also known as hexadecyl hexadecanoate, is a long-chain fatty acid ester. It is a waxy substance that is commonly found in natural sources such as beeswax and certain plant species. This compound is known for its hydrophobic properties and is used in various industrial and cosmetic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Hexacosyl hexadecanoate can be synthesized through the esterification of hexadecanoic acid (palmitic acid) with hexacosanol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or distillation.

Industrial Production Methods

In industrial settings, this compound is produced through a similar esterification process but on a larger scale. The reactants are mixed in large reactors, and the reaction is monitored to ensure complete conversion. The product is then purified using industrial-scale purification techniques such as vacuum distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions

Hexacosyl hexadecanoate primarily undergoes hydrolysis and transesterification reactions.

    Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed to produce hexadecanoic acid and hexacosanol.

    Transesterification: This reaction involves the exchange of the ester group with another alcohol, producing a different ester and alcohol.

Common Reagents and Conditions

    Hydrolysis: Common reagents include water and either hydrochloric acid or sodium hydroxide as catalysts. The reaction is typically carried out at elevated temperatures.

    Transesterification: Methanol or ethanol is commonly used as the alcohol, with sodium methoxide or potassium hydroxide as catalysts. The reaction is performed under reflux conditions.

Major Products

    Hydrolysis: Hexadecanoic acid and hexacosanol.

    Transesterification: A different ester and alcohol, depending on the reactants used.

Scientific Research Applications

Hexacosyl hexadecanoate has various applications in scientific research:

    Chemistry: It is used as a model compound in studies of esterification and hydrolysis reactions.

    Biology: It is studied for its role in the structure and function of biological membranes.

    Medicine: It is investigated for its potential use in drug delivery systems due to its hydrophobic properties.

    Industry: It is used in the formulation of cosmetics, lubricants, and coatings due to its waxy nature and stability.

Mechanism of Action

Hexacosyl hexadecanoate exerts its effects primarily through its hydrophobic interactions. In biological systems, it can integrate into lipid bilayers, affecting membrane fluidity and permeability. Its long hydrocarbon chains allow it to interact with other hydrophobic molecules, making it useful in various applications such as drug delivery and cosmetics.

Comparison with Similar Compounds

Hexacosyl hexadecanoate is similar to other long-chain fatty acid esters such as cetyl palmitate and stearyl stearate. it is unique in its specific chain length and the combination of hexadecanoic acid and hexacosanol, which gives it distinct physical and chemical properties.

Similar Compounds

    Cetyl palmitate: An ester of hexadecanoic acid and hexadecanol, commonly used in cosmetics.

    Stearyl stearate: An ester of octadecanoic acid and octadecanol, used in lubricants and coatings.

This compound stands out due to its specific chain length and the resulting properties, making it suitable for specialized applications in various fields.

Properties

CAS No.

60007-87-6

Molecular Formula

C42H84O2

Molecular Weight

621.1 g/mol

IUPAC Name

hexacosyl hexadecanoate

InChI

InChI=1S/C42H84O2/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-23-24-25-26-27-29-31-33-35-37-39-41-44-42(43)40-38-36-34-32-30-28-16-14-12-10-8-6-4-2/h3-41H2,1-2H3

InChI Key

BAIZLGVGMIENLK-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCCCCOC(=O)CCCCCCCCCCCCCCC

Origin of Product

United States

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